3-Aminopiperidine-2,6-dione hydrochloride
Overview
Description
3-Aminopiperidine-2,6-dione hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2 . It is a dicarboximide, a member of piperidones, and a primary amino compound . It is functionally related to a piperidine-2,6-dione and is a conjugate base of a pyroglutamine . It can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of 3-Aminopiperidine-2,6-dione hydrochloride has been described in several studies . .
Molecular Structure Analysis
The molecular structure of 3-Aminopiperidine-2,6-dione hydrochloride is represented by the formula C5H9ClN2O2 . The average mass of the molecule is 164.590 Da and the monoisotopic mass is 164.035248 Da .
Chemical Reactions Analysis
The chemical reactions involving 3-Aminopiperidine-2,6-dione hydrochloride have been described in several studies . For instance, it has been used in the preparation of pomalidomide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminopiperidine-2,6-dione hydrochloride include a molecular formula of C5H9ClN2O2, an average mass of 164.590 Da, and a monoisotopic mass of 164.035248 Da .
Scientific Research Applications
Inhibition of Enzyme Systems
Research has shown that derivatives of 3-Aminopiperidine-2,6-dione hydrochloride, such as analogues of aminoglutethimide, selectively inhibit enzyme systems like desmolase and aromatase. These enzymes are involved in cholesterol side-chain cleavage and estrogen biosynthesis, respectively, which are targets in the action against hormone-dependent mammary tumors (Foster, Jarman, Leung, Rowlands, & Taylor, 1983). Additionally, relocating the amino group in aminoglutethimide to the ethyl side chain has been studied for its impact on aromatase inhibitory activity, offering potential in cancer treatment (Moniz & Hammond, 1997).
Synthesis of Pharmaceuticals
3-Aminopiperidine-2,6-dione hydrochloride plays a role in the synthesis of pharmaceuticals. A notable application is in the preparation of pomalidomide, an immunomodulatory drug. A new synthesis route for pomalidomide starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride has been developed, yielding high purity and efficiency (Huang, Shen, Wang, Huang, Ni, & Li, 2016).
Environmental Chemistry
In environmental chemistry, 3-Aminopiperidine-2,6-dione hydrochloride is involved in the synthesis of environmentally friendly compounds. A study describes a one-pot synthesis of 3-cyanopiperidin-2,6-diones, key intermediates in drug and natural product synthesis, using conditions that are simple and eco-friendly (Paprocki, Berłożecki, & Ostaszewski, 2019).
Safety And Hazards
The safety data sheet for 3-Aminopiperidine-2,6-dione hydrochloride indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
3-aminopiperidine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPULGHBTPQLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947609 | |
Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopiperidine-2,6-dione hydrochloride | |
CAS RN |
2686-86-4, 24666-56-6 | |
Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopiperidine-2,6-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glutamimide hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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